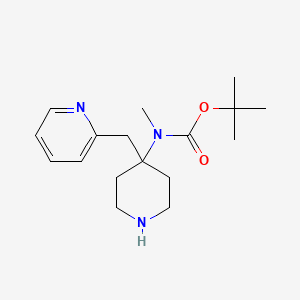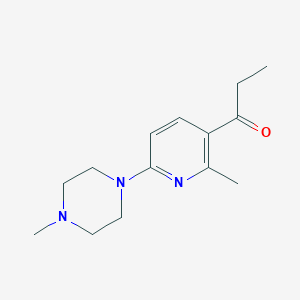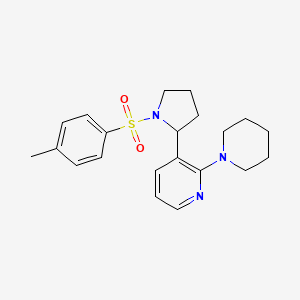
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd ist eine heterocyclische Verbindung, die einen Chinolinkern mit einer 4-Chlorphenylthiogruppe und einer Carbaldehydgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd beinhaltet typischerweise die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilinderivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol umfasst.
Einführung der 4-Chlorphenylthiogruppe: Die 4-Chlorphenylthiogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion des Chinolinderivats mit 4-Chlorthiophenol in Gegenwart einer Base wie Kaliumcarbonat.
Formylierung: Der letzte Schritt beinhaltet die Formylierung des Chinolinderivats, um die Carbaldehydgruppe einzuführen. Dies kann durch eine Vilsmeier-Haack-Reaktion erreicht werden, die die Reaktion des Chinolinderivats mit einem Gemisch aus Dimethylformamid (DMF) und Phosphorylchlorid (POCl3) beinhaltet.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, wäre notwendig, um die Ausbeute und Reinheit zu maximieren. Kontinuierliche Flusschemietechniken könnten auch eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the quinoline derivative to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Carbaldehydgruppe in einen Alkohol oder weiter zu einer Methylgruppe umwandeln.
Substitution: Die 4-Chlorphenylthiogruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft Basen wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Chinolin-N-Oxide.
Reduktion: Chinolin-Alkohole oder Methylderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese von potenziellen Therapeutika verwendet werden, insbesondere für solche, die auf Krebs oder Infektionskrankheiten abzielen.
Biologische Studien: Es kann verwendet werden, um die Wechselwirkung von Chinolinderivaten mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren zu untersuchen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken durch:
Hemmung von Enzymen: Die Verbindung könnte spezifische Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.
Modulation von Rezeptoren: Es kann mit Zellrezeptoren interagieren und deren Signalwege verändern und so die Zellfunktionen beeinflussen.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-((4-Chlorphenyl)thio)chinolin: Fehlt die Carbaldehydgruppe, aber die Chinolin- und 4-Chlorphenylthio-Einheiten sind vorhanden.
8-Methylchinolin-3-carbaldehyd: Fehlt die 4-Chlorphenylthiogruppe, aber der Chinolinkern und die Carbaldehydgruppe bleiben erhalten.
Einzigartigkeit
2-((4-Chlorphenyl)thio)-8-methylchinolin-3-carbaldehyd ist aufgrund der Kombination der 4-Chlorphenylthiogruppe und der Carbaldehydgruppe am Chinolinkern einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C17H12ClNOS |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-8-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H12ClNOS/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 |
InChI-Schlüssel |
WFTYIMBHIONDLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



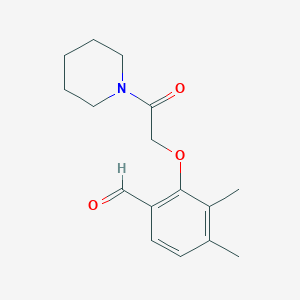
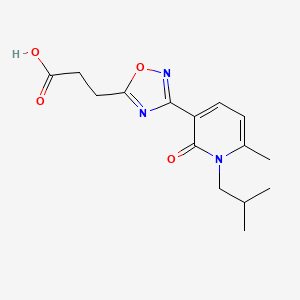

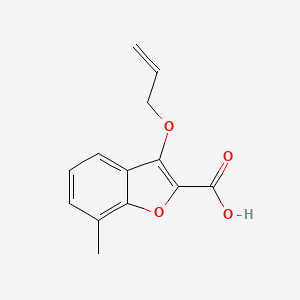
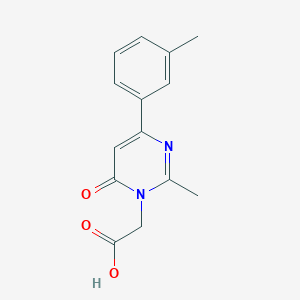

![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
